molecular formula C16H18N4OS B2622425 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea CAS No. 2034539-80-3

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea

Numéro de catalogue B2622425
Numéro CAS: 2034539-80-3
Poids moléculaire: 314.41
Clé InChI: KKQNTKDHVCKLHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CCT251545 and belongs to the class of small molecule inhibitors that target the cell division cycle 7-related protein kinase (CDC7).

Mécanisme D'action

CCT251545 exerts its anti-cancer effects by inhibiting 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea, a protein kinase that is essential for DNA replication and cell division. 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea phosphorylates and activates the replicative DNA helicase, which is required for the initiation of DNA replication. Inhibition of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea leads to the accumulation of DNA damage and cell cycle arrest, ultimately leading to cell death.
Biochemical and Physiological Effects:
CCT251545 has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, it has been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

CCT251545 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. However, its limitations include its low solubility in aqueous solutions, which may limit its use in in vivo studies.

Orientations Futures

Several future directions for research on CCT251545 include:
1. Evaluation of its efficacy in combination with other anti-cancer agents
2. Investigation of its potential applications in other diseases, such as viral infections
3. Development of more potent analogs with improved pharmacokinetic properties
4. Investigation of its mechanism of action in more detail
5. Evaluation of its potential as a biomarker for cancer diagnosis and prognosis.

Méthodes De Synthèse

The synthesis of CCT251545 involves a multi-step process that includes the coupling of 5-cyclopropylpyridine-3-carbaldehyde with 4-cyclopropylthiazol-2-amine, followed by the addition of N-methyl-N-(3-nitrophenyl) urea and subsequent reduction of the nitro group to form the final product. The process involves the use of various reagents and solvents and requires careful optimization to achieve high yields and purity.

Applications De Recherche Scientifique

CCT251545 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells by targeting 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea, a protein kinase that plays a crucial role in DNA replication and cell division. Inhibition of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea leads to the accumulation of DNA damage and cell cycle arrest, ultimately leading to cell death. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Propriétés

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-cyclopropyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-15(20-16-19-14(9-22-16)12-3-4-12)18-7-10-5-13(8-17-6-10)11-1-2-11/h5-6,8-9,11-12H,1-4,7H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNTKDHVCKLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.